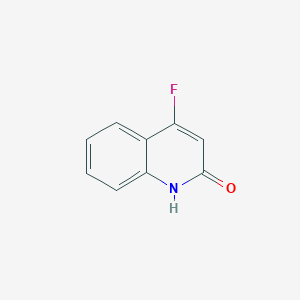
4-Fluoro-2-hydroxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-hydroxyquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the fourth position and a hydroxyl group at the second position on the quinoline ring imparts unique chemical and biological properties to this compound. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Synthetic Routes and Reaction Conditions:
Classical Methods: The synthesis of this compound can be achieved through various classical methods such as the Gould-Jacob, Friedländer, and Skraup syntheses.
Modern Methods: Recent advances include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry approaches such as ultrasound irradiation and microwave-assisted synthesis.
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions using optimized conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems has improved the efficiency and scalability of these processes .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The hydroxyl group at the second position can participate in oxidation and reduction reactions, leading to the formation of quinone derivatives or reduced hydroquinoline forms.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused ring systems, which are of interest in drug development.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and various amines are commonly used under mild to moderate temperatures.
Cyclization: Catalysts such as palladium or copper salts are employed in cyclization reactions, often under inert atmospheres.
Major Products:
- Substituted quinolines
- Quinone derivatives
- Fused heterocyclic compounds
Aplicaciones Científicas De Investigación
4-Fluoro-2-hydroxyquinoline has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2-hydroxyquinoline involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction. These interactions can inhibit enzyme activity or modulate receptor signaling pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
- 2-Hydroxyquinoline
- 4-Hydroxyquinoline
- 4-Fluoroquinoline
Comparison:
2-Hydroxyquinoline: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
4-Hydroxyquinoline: Similar to 4-Fluoro-2-hydroxyquinoline but without the fluorine atom, leading to variations in pharmacokinetics and potency.
4-Fluoroquinoline: Lacks the hydroxyl group, which affects its solubility and interaction with biological targets.
The unique combination of a fluorine atom and a hydroxyl group in this compound imparts distinct properties that make it a valuable compound in various fields of research and application.
Propiedades
IUPAC Name |
4-fluoro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-5H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBMDSYKQUZMRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B15072123.png)


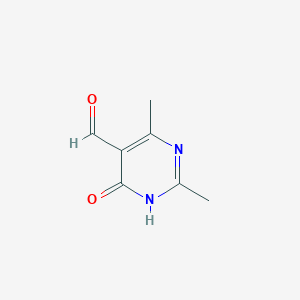
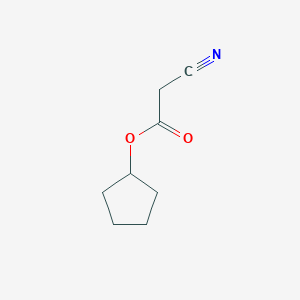
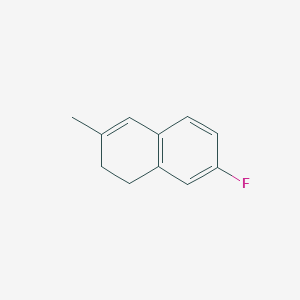
![1-Oxaspiro[3.5]nonane-2-methanol](/img/structure/B15072171.png)
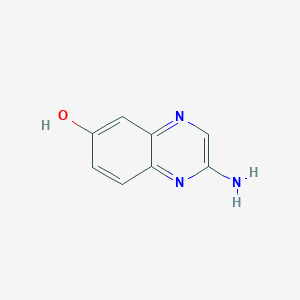

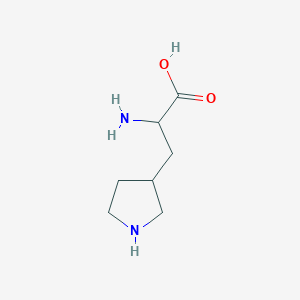
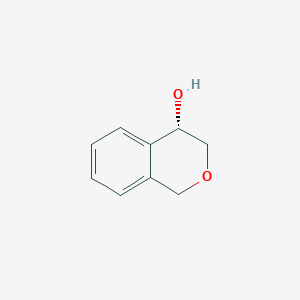
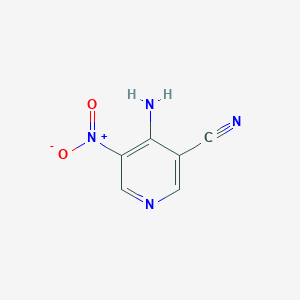
![2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine](/img/structure/B15072213.png)

